N-methyl-3,4-dihydro-2H-pyran-2-amine chemical structure and physical properties
N-methyl-3,4-dihydro-2H-pyran-2-amine chemical structure and physical properties
N-Methyl-3,4-dihydro-2H-pyran-2-amine: Structural Dynamics, Formation Pathways, and Analytical Characterization
Executive Summary
N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly specific, transient hemiaminal ether primarily identified as a terminal degradation intermediate in the advanced oxidative remediation of complex tetracycline antibiotics. Because of its unique structural motifs—an enol ether conjugated with an N,O-acetal—the molecule presents distinct analytical challenges regarding stability and chromatographic retention. This technical guide synthesizes the structural chemistry, mechanistic formation pathways, and self-validating analytical protocols required to isolate and quantify this compound in complex matrices.
Structural Chemistry & Physicochemical Properties
From a structural perspective, N-methyl-3,4-dihydro-2H-pyran-2-amine consists of a six-membered pyran ring containing a double bond between C5 and C6 (enol ether) and a secondary methylamine group at the anomeric C2 position (hemiaminal ether).
Understanding these functional groups is critical for predicting the molecule's behavior. The N,O-acetal linkage at C2 is inherently labile. In aqueous acidic environments, the lone pair on the ring oxygen can facilitate the expulsion of the methylamine leaving group, generating a highly reactive oxocarbenium ion. This intermediate rapidly hydrates and undergoes ring-opening to form glutaraldehyde derivatives. Consequently, sample preparation and extraction protocols must be strictly pH-controlled to prevent artifactual degradation.
Table 1: Physicochemical and Structural Properties
| Parameter | Value | Mechanistic Significance |
|---|---|---|
| IUPAC Name | N-methyl-3,4-dihydro-2H-pyran-2-amine | Defines the exact regiochemistry of the hemiaminal ether linkage. |
| SMILES | CNC1CCC=CO1 | Facilitates in silico toxicity, solubility, and LogP modeling. |
| Molecular Formula | C6H11NO | Confirmed via exact mass analysis during TOF-MS characterization. |
| Monoisotopic Mass | 113.0841 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |
| Functional Groups | Enol ether, N,O-acetal | Confers high susceptibility to acid-catalyzed hydrolysis and ring-opening. |
| Predicted LogP | ~0.8 - 1.2 | Indicates a hydrophilic nature; requires highly aqueous initial LC conditions. |
Mechanistic Pathways of Formation
In environmental chemistry, N-methyl-3,4-dihydro-2H-pyran-2-amine is not typically synthesized de novo; rather, it is generated via the catalytic degradation of oxytetracycline (OTC)[1]. Standard zero-valent iron (Fe0) systems often fail to fully degrade OTC due to the rapid formation of passivating iron corrosion products that limit Reactive Oxygen Species (ROS) production[2].
To overcome this, researchers employ engineered C/Fe3C/Fe0 composites. The inclusion of iron carbide (Fe3C) and a carbon shell enhances the localized generation of singlet oxygen ( 1O2 ) and hydroxyl radicals ( ⋅OH )[1],[2]. As detailed in , the ROS attack initiates a cascade of structural cleavages:
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Ring Opening & Deamidation: The highly functionalized naphthacene core of OTC is cleaved.
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Dehydroxylation & Demethylation: Intermediate aliphatic chains are stripped of excess hydroxyl and dimethylamino groups.
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Cyclization: The remaining oxidized aliphatic chain undergoes intramolecular cyclization, forming the stable N-methyl-3,4-dihydro-2H-pyran-2-amine structure[1].
Fig 1. Mechanistic degradation pathway of oxytetracycline to the target pyran derivative.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal systemic checks to differentiate true chemical phenomena from experimental artifacts.
Protocol A: Catalytic Generation via C/Fe3C/Fe0 System
This protocol outlines the generation of the pyran derivative from OTC. The causality behind using a dark control and a radical scavenger is to validate that degradation is strictly ROS-mediated and not an artifact of simple adsorption to the carbon shell.
Step-by-Step Methodology:
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System Initialization: Suspend 50 mg of C/Fe3C/Fe0 composite in 100 mL of ultrapure water.
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Analyte Introduction: Spike the solution with OTC to a final concentration of 20 mg/L.
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Self-Validation Controls:
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Control 1 (Adsorption): Run a parallel reactor in the dark with no dissolved oxygen (N2 purged) to measure baseline carbon adsorption.
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Control 2 (Mechanism): Run a parallel reactor containing 10 mM furfuryl alcohol (FFA) to selectively quench singlet oxygen ( 1O2 ). A halt in pyran formation validates the 1O2 dependency.
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Reaction & Quenching: Agitate at 150 rpm at 25°C. At predetermined intervals (e.g., 5, 15, 30, 60 mins), withdraw 1 mL aliquots. Immediately quench the reaction by adding 0.1 mL of methanol and filtering through a 0.22 μm PTFE syringe filter into a vial pre-buffered to pH 7.5 (using 10 mM ammonium acetate) to prevent acid-catalyzed ring opening of the hemiaminal ether.
Protocol B: HPLC-TOF-MS Analytical Workflow
Because of the compound's polarity, reversed-phase chromatography requires a highly aqueous initial mobile phase to ensure adequate retention. While the molecule is acid-sensitive, the use of 0.1% Formic Acid (FA) in the mobile phase is necessary to ensure >99% protonation of the secondary amine (yielding the [M+H]+ precursor ion at m/z 114.09). The rapid transit time through the column and immediate desolvation in the ESI source prevent bulk hydrolysis during the run.
Table 2: LC-MS/MS Gradient and Systemic Checks
| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (MeCN) | Systemic Validation Purpose |
|---|---|---|---|
| 0.0 - 2.0 | 95% | 5% | Retains polar hemiaminal ether; washes out unretained iron salts. |
| 2.0 - 8.0 | 95% → 40% | 5% → 60% | Elutes target compound; separates from bulk OTC matrix. | | 8.0 - 10.0 | 40% → 5% | 60% → 95% | Column washout to prevent carryover of hydrophobic OTC degradants. | | 10.0 - 13.0 | 95% | 5% | Column re-equilibration; validated by stable baseline pressure. |
Step-by-Step Methodology:
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Chromatographic Separation: Inject 5 μL of the buffered sample onto a C18 column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 35°C.
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Internal Standardization: Spike all samples with 50 ng/mL of an isotopically labeled aliphatic amine internal standard prior to injection to correct for ion suppression caused by residual iron matrix.
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Mass Spectrometry: Operate the TOF-MS in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Data Interpretation: Extract the chromatogram for the exact mass m/z 114.091 (± 5 ppm mass error window). A blank injection must follow the highest calibration standard to validate the absence of column carryover.
Fig 2. Self-validating LC-MS/MS analytical workflow for hemiaminal ether detection.
References
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Zhao, N., Liu, K., He, C., Gao, J., Zhang, W., Zhao, T., Tsang, D. C. W., & Qiu, R. (2020). "Singlet oxygen mediated the selective removal of oxytetracycline in C/Fe3C/Fe0 system as compared to chloramphenicol." Environment International, 143, 105899. URL:[Link]
